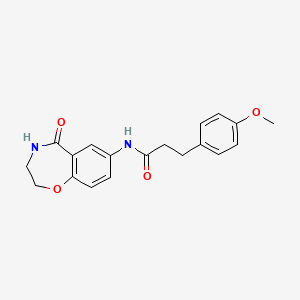

3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide

Beschreibung

3-(4-Methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide is a synthetic compound characterized by a benzoxazepin core fused with a propanamide chain bearing a 4-methoxyphenyl substituent. The benzoxazepin moiety is a seven-membered heterocyclic ring containing both oxygen and nitrogen, which is known to confer metabolic stability and bioavailability in medicinal chemistry applications .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-15-6-2-13(3-7-15)4-9-18(22)21-14-5-8-17-16(12-14)19(23)20-10-11-25-17/h2-3,5-8,12H,4,9-11H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIFLOXQGFORSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. The reaction conditions often include the use of a strong base and a suitable solvent.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a methoxyphenyl halide reacts with the benzoxazepine intermediate.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of benzoxazepine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines.

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 3a | SNB-19 | 86.61 |

| 3b | OVCAR-8 | 85.26 |

| 3c | NCI-H460 | 75.99 |

These findings suggest that modifications to the benzoxazepine structure can enhance anticancer efficacy .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. A study evaluating similar compounds demonstrated varying degrees of effectiveness against common pathogens.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

| C. albicans | 6.63 mg/mL |

This suggests that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed using in vivo models. In a carrageenan-induced rat paw edema model, significant inhibition of edema was observed at various time intervals:

| Time (hours) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results indicate that the compound may serve as an effective anti-inflammatory agent .

Case Study 1: Anticancer Activity Assessment

A comprehensive study was conducted to evaluate the anticancer activity of a series of benzoxazepine derivatives, including the target compound. The study utilized various cancer cell lines and assessed cell viability through MTT assays.

Findings :

The compound demonstrated significant cytotoxicity against several cancer types, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against a panel of bacterial strains. The study utilized disk diffusion methods and MIC determinations.

Results :

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Wirkmechanismus

The mechanism by which 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Comparison

The benzoxazepin core distinguishes this compound from other heterocyclic systems. For example:

- Triazine-based analogs (e.g., Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) feature a triazine ring linked to methoxyphenoxy groups, which are utilized in materials science and agrochemical synthesis due to their rigid planar structure .

- Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) employ a hydroxamate functional group for metal chelation, commonly applied in antioxidant or anticancer research .

However, it lacks the metal-chelating hydroxamate group seen in hydroxamic acids .

Substituent Effects

The 4-methoxyphenyl group is a recurring motif in bioactive compounds:

- In hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide), electron-withdrawing groups like chloro enhance radical scavenging activity, while methoxy groups may reduce reactivity due to electron-donating effects .

- In triazine derivatives, methoxyphenoxy groups improve solubility and stabilize π-π stacking interactions in supramolecular assemblies .

Comparison Table : Substituent Impact on Bioactivity

Research Findings and Limitations

Antioxidant Potential (Inferred)

The absence of a hydroxamate group in the benzoxazepin-propanamide derivative may limit its antioxidant efficacy but could redirect its mechanism toward enzyme inhibition.

Pharmacokinetic Predictions

The 4-methoxyphenyl group may improve metabolic stability compared to unsubstituted phenyl analogs, as seen in nucleotide derivatives where methoxy groups protect against enzymatic degradation .

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide is a member of the benzoxazepin family and has garnered attention in pharmacological research due to its potential biological activities. This article aims to compile and analyze the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Profile

- IUPAC Name : 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide

- Molecular Formula : C18H20N2O3

- Molecular Weight : 316.36 g/mol

- CAS Number : Not specifically listed in the available data.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Here are some key findings:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzoxazepin derivatives. For instance:

- A study indicated that related compounds exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest (G1/S phase) .

The proposed mechanisms for the anticancer activity include:

- Inhibition of Cell Proliferation : Compounds similar to 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide have shown to inhibit proliferation by targeting specific signaling pathways involved in cell growth.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have reported on the biological effects of benzoxazepin derivatives:

- Melanoma Study : A derivative showed a selective cytotoxic effect on human melanoma cells (VMM917), demonstrating a 4.9-fold higher toxicity compared to normal cells. This compound also induced significant cell cycle arrest at the S phase .

- Breast Cancer Research : In vitro studies indicated that related compounds could significantly reduce cell viability in breast cancer cell lines by inducing oxidative stress and apoptosis .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzoxazepine core followed by coupling with the 4-methoxyphenylpropanamide moiety. Critical parameters include:

- Temperature control : Elevated temperatures (45–80°C) are often required for cyclization steps to form the benzoxazepine ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency and solubility of intermediates .

- Purification : High Performance Liquid Chromatography (HPLC) is essential to isolate the final compound with >95% purity .

- Data Contradiction : Bench-scale syntheses report yields of 60–70%, while industrial-scale methods using continuous flow chemistry claim >85% yields. This discrepancy may arise from differences in mixing efficiency and heat transfer .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the benzoxazepine core and methoxyphenyl substituents. Key signals include aromatic protons (δ 6.8–7.3 ppm) and the oxazepinone carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., expected [M+H]⁺ for C₂₁H₂₂N₂O₄: 367.1653) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioactivity across different studies?

- Methodological Answer : Contradictions in reported IC₅₀ values (e.g., enzyme inhibition assays) may stem from:

- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) alter ligand-receptor interactions .

- Target specificity : Use orthogonal assays (e.g., enzyme kinetics vs. cellular viability) to distinguish direct inhibition from off-target effects .

- Data normalization : Include positive/negative controls (e.g., known inhibitors) and standardize data to protein concentration or cell count .

Q. What experimental strategies can elucidate the compound’s metabolic stability in vivo?

- Methodological Answer :

- In vitro hepatic microsomal assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Key metabolites often result from O-demethylation of the 4-methoxyphenyl group .

- Stability under physiological conditions : Test solubility in PBS (pH 7.4) and degradation kinetics at 37°C using UV-Vis spectroscopy .

- Cross-species comparisons : Use hepatocytes from multiple species (rat, human) to predict interspecies metabolic differences .

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituents at the benzoxazepine 7-position (e.g., halogens, alkyl groups) to assess steric/electronic effects .

- Propanamide chain variations : Replace the 4-methoxyphenyl group with other aryl/heteroaryl moieties and evaluate bioactivity shifts .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins like serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.